molecular formula C21H26N4O2 B2607875 (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone CAS No. 1909675-70-2

(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Cat. No.: B2607875
CAS No.: 1909675-70-2
M. Wt: 366.465
InChI Key: KRYJXZUDEJPSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone” (Compound 58, as designated in ) is a synthetic small molecule developed as part of a series targeting Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase (MtDprE1), a critical enzyme for bacterial cell wall biosynthesis . Its structure integrates a 4-benzylpiperidine moiety linked via a methanone bridge to a 6-morpholinopyrimidine core, conferring dual pharmacophoric elements for enzyme inhibition.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-21(19-15-20(23-16-22-19)24-10-12-27-13-11-24)25-8-6-18(7-9-25)14-17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYJXZUDEJPSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the benzylpiperidine and morpholinopyrimidine intermediates. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . The morpholinopyrimidine moiety can be synthesized through a series of reactions involving the appropriate pyrimidine and morpholine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine C2/C4 Positions

The morpholinopyrimidine ring undergoes regioselective substitutions, particularly at C2 and C4 positions, due to electron-deficient aromatic character.

Reaction TypeReagents/ConditionsProductsYieldKey Observations
AminationNH₃ (g), EtOH, 80°CC4-aminated derivative62%Morpholine acts as a directing group, favoring substitution at C4
HalogenationPOCl₃, DMF, 110°CC2-chloro intermediate78%Selective chlorination at C2 enables further cross-coupling

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings, enabling structural diversification:

Coupling TypeCatalysts/LigandsSubstratesProductsEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives55-85%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesC4-alkylamino derivatives48-73%

Functional Group Interconversion at the Ketone

The central methanone group undergoes reduction and condensation:

ReactionReagentsProductsSelectivity
ReductionNaBH₄, MeOHSecondary alcohol91%
Grignard AdditionMeMgBr, THFTertiary alcohol67%

Piperidine Ring Modifications

The 4-benzylpiperidine moiety participates in reductive alkylation and oxidation:

TransformationConditionsOutcomeApplication
N-DealkylationHCO₂NH₄, Pd/CPiperidine ring openingGenerates primary amine intermediates
Benzylic OxidationKMnO₄, H₂OKetone formationLow yield (29%) due to competing decomposition

Stability Under Physiological Conditions

Hydrolytic stability studies in PBS (pH 7.4, 37°C):

Time (h)% RemainingMajor Degradants
2498None detected
7287Morpholine ring-opened species
16862Benzylpiperidine cleavage products

Degradation accelerates in acidic conditions (pH 2.0), with 48% remaining after 24h .

Catalytic Hydrogenation

Selective saturation of pyrimidine ring under high-pressure H₂:

CatalystSolventProductsNotes
PtO₂EtOAcDihydropyrimidineRetains morpholine ring
Ra-NiMeOHTetrahydro derivativeComplete saturation of both rings

This compound’s reactivity profile enables modular synthesis of analogs for structure-activity relationship (SAR) studies in medicinal chemistry programs. Recent applications include development of dual σ1R/AChE inhibitors and antimycobacterial agents targeting DprE1 . Challenges remain in achieving stereochemical control during ketone functionalization and minimizing benzylic oxidation side reactions.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds, including the target compound, exhibit significant antiviral properties. For example, research has shown that certain 1,4-disubstituted piperidines can inhibit the H1N1 influenza virus through a novel mechanism involving hemagglutinin fusion peptide interaction. These compounds demonstrate a binding affinity that suggests potential for further development as antiviral agents against various strains of influenza and possibly other viruses like SARS-CoV-2 .

Neurological Disorders

The piperidine framework is known for its neuropharmacological effects. Compounds similar to (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone have been studied for their potential in treating psychotic disorders due to their NMDA antagonist properties. For instance, derivatives have shown promise in managing symptoms associated with schizophrenia and other neuropsychiatric conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that yield structurally diverse derivatives with enhanced biological activity. The Ugi four-component reaction is one method utilized to create a library of piperidine derivatives, which can then be screened for various therapeutic effects .

Synthesis Method Yield Key Features
Ugi Four-component ReactionModerate to GoodVersatile, efficient for diverse library creation
Catalytic HydrogenationHighCompletes the synthesis of piperidine derivatives

Case Study 1: Antiviral Screening

A study conducted by de Castro et al. evaluated the antiviral efficacy of N-benzyl 4,4-disubstituted piperidines against H1N1. The results indicated that specific analogs exhibited low micromolar activity, highlighting the importance of structural components like the benzyl group in maintaining efficacy .

Case Study 2: Neurological Effects

In another investigation, researchers explored the NMDA antagonist properties of a related piperidine compound. Results showed significant improvement in cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Compound 58 , highlighting variations in substituents, synthesis, and molecular properties. Data are derived from the provided evidence and related analogs in the MtDprE1 inhibitor series.

Compound ID Structure Molecular Weight (g/mol) Synthesis Yield Key Structural Differences vs. 58 References
58 (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone 465.3 74% Reference compound
59 4-(4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl)-6-morpholinopyrimidin-2(1H)-one 481.3 Not reported Pyrimidin-2(1H)-one replaces pyrimidin-2-amine
29 (2-Benzylpiperidin-1-yl)(1-(6-morpholinopyrimidin-4-yl)piperidin-4-yl)methanone 465.3 Not reported 2-Benzylpiperidine (vs. 4-benzyl) substitution
44 (4-(Cyclopentylmethyl)piperidin-1-yl)(1-(6-morpholinopyrimidin-4-yl)piperidin-4-yl)methanone 457.6 55% Cyclopentylmethyl replaces benzyl group
51 (4-((5-Methylpyridin-2-yl)oxy)piperidin-1-yl)(1-(6-morpholinopyrimidin-4-yl)piperidin-4-yl)methanone 504.6 Not reported 5-Methylpyridin-2-yl-oxy substituent
4PI N-(4-Methylbenzoyl)-4-benzylpiperidine 293.4 Not reported Lacks pyrimidine core; p-tolyl replaces morpholine

Key Findings:

Substituent Position and Activity: Compound 29 (2-benzylpiperidine) likely exhibits altered binding kinetics compared to 58 due to steric and electronic differences at the piperidine position .

Impact of Hydrophobic Groups :

  • Compound 44 substitutes benzyl with cyclopentylmethyl, reducing aromaticity while maintaining hydrophobicity. This modification may improve membrane permeability but lower enzyme affinity .

Core Structure Simplification :

  • 4PI () lacks the pyrimidine-morpholine core, resulting in a smaller, less polar molecule. This simplification likely diminishes MtDprE1 inhibition but may serve as a scaffold for unrelated targets .

Biological Activity

The compound (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, including monoamine oxidases (MAOs), neurotransmitter transporters, and its implications in neuropharmacology.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a morpholinopyrimidine moiety. Its molecular formula is C18H26N2OC_{18}H_{26}N_2O, and it exhibits properties typical of piperidine derivatives, which are known for their diverse pharmacological activities.

1. Monoamine Oxidase Inhibition

Monoamine oxidases are critical enzymes involved in the metabolism of neurotransmitters. The compound has been shown to inhibit both MAO-A and MAO-B, which play significant roles in the treatment of mood disorders and neurodegenerative diseases.

  • Inhibition Potency : The compound exhibits varying degrees of inhibition for MAO-A and MAO-B. For instance, related compounds have demonstrated IC50 values ranging from 0.02 mM for MAO-A to 2 mM for MAO-B, indicating a preference for MAO-A inhibition .
EnzymeIC50 Value (mM)Reference
MAO-A0.02
MAO-B2.00

2. Neurotransmitter Reuptake Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit the reuptake of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

  • Structure-Activity Relationship (SAR) : Studies indicate that modifications in the aromatic substituents significantly affect the selectivity toward neurotransmitter transporters. Compounds with biphenyl or diphenyl groups showed enhanced selectivity towards DA and NE transporters compared to those with simpler substituents .
TransporterInhibition PotencyReference
DATHigher than control
NETStrong inhibition
SERTVariable

3. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzylpiperidine derivatives, suggesting that they may serve as inhibitors of viral fusion processes. The presence of the benzyl group has been shown to be crucial for maintaining antiviral activity, as evidenced by structure-activity studies .

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in clinical settings:

  • Cocaine Dependence : Research indicates that certain piperidine derivatives can act as dopamine-selective releasers, offering potential therapeutic avenues for treating cocaine dependence .
  • Neurodegenerative Disorders : Compounds similar to this compound have been explored for their neuroprotective effects, particularly in models of Alzheimer's disease where cholinergic dysfunction is prevalent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone?

The compound can be synthesized via condensation reactions using substituted benzaldehydes and ketones under alkaline conditions. For example, 1-(4-morpholinophenyl)ethanone reacts with benzaldehyde derivatives in ethanol with NaOH at 200°C for 1 hour, followed by cyclization with guanidine nitrate and LiOH under reflux . This two-step approach ensures the formation of the pyrimidine core, with subsequent coupling to the benzylpiperidine moiety via a methanone linkage.

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

  • 1H/13C-NMR : To confirm proton and carbon environments (e.g., morpholino protons at δ 3.7–3.8 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .
  • HPLC : Retention times (e.g., 11.5–13.0 minutes) and peak areas (>95%) verify purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values to confirm stoichiometry .

Q. What solvent systems are optimal for purification?

Non-polar to polar gradients (e.g., n-hexane/EtOAC 5:5 or CHCl3/MeOH 9:1) are effective for column chromatography, as demonstrated in analogs with similar lipophilicity .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the morpholinopyrimidine and benzylpiperidine moieties?

Yield optimization strategies include:

  • Catalyst Screening : LiOH in ethanol under reflux enhances cyclization efficiency compared to NaOH .
  • Temperature Control : Maintaining 200°C during condensation prevents side reactions (e.g., over-oxidation) .
  • Protecting Group Chemistry : Temporarily blocking reactive sites (e.g., hydroxyl or amine groups) minimizes byproducts during coupling .

Q. What computational tools are suitable for predicting the compound’s binding affinity in biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like kinases or microbial proteins. These methods leverage the compound’s pyrimidine core for π-π stacking and the morpholino group for hydrogen bonding .

Q. How should researchers address discrepancies in biological activity between this compound and its analogs?

Contradictions may arise from substituent effects. For example:

  • Morpholino vs. Piperidine Groups : Morpholino’s oxygen enhances solubility but reduces membrane permeability compared to piperidine .
  • Benzyl Positioning : Para-substitution on the benzyl ring (vs. meta) improves steric compatibility with target pockets . Validate via comparative MIC assays (for antimicrobial studies) or kinase inhibition profiling .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

The morpholino group’s electron-donating properties stabilize the pyrimidine ring against protonation. Degradation studies (e.g., 1H-NMR monitoring in HCl) reveal hydrolysis occurs primarily at the methanone linker, forming benzylpiperidine and morpholinopyrimidine fragments .

Data Analysis and Experimental Design

Q. How to design a SAR study for analogs of this compound?

  • Core Modifications : Replace morpholino with piperazine or thiomorpholine to assess electronic effects .
  • Substituent Libraries : Synthesize derivatives with halogens (Br, F) or methoxy groups on the benzyl ring .
  • Assay Selection : Use in vitro microbial growth inhibition (MIC90) and cytotoxicity (HEK293 cell viability) for prioritization .

Q. What statistical methods are appropriate for analyzing dose-response data?

Nonlinear regression (GraphPad Prism) fits IC50/EC50 curves. For conflicting replicates, Grubbs’ test identifies outliers, while ANOVA with Tukey post-hoc compares group means .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.